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molecular formula C10H7FO B8745667 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde CAS No. 608515-62-4

2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde

Cat. No. B8745667
M. Wt: 162.16 g/mol
InChI Key: FTUILIVRMOKUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

A mixture of 2-bromo-6-fluorobenzaldehyde [see Tetrahedron Letters (1992), 33(49), 7499-7502] (4.0 g; 19.7 mmol) and triethylamine (4.12 ml; 29.5 mmol) in anhydrous N,N-dimethylformamide (75 ml) contained within a large (200 ml capacity) sealed tube was cooled to −78° C. and propyne gas bubbled through until the volume had increased by approx 10 ml. To this mixture was added Pd(PPh3)2Cl2 (0.69 g; 0.99 mmol) and CuI (180 mg; 1.97 mmol), the lid was put in place and the tube allowed to reach room temperature and stir for 4 hours after which TLC showed the reaction was complete. The mixture was poured onto water (500 ml) and extracted with EtOAc (3×150 ml). The combined EtOAc layers were washed with water (3×400 ml), saturated NaCl (150 ml), dried over Na2SO4, filtered through a 1 inch plug of silica and evaporated to give the title compound (3.2 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
180 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH:4]=[O:5].C(N([CH2:16][CH3:17])CC)C.[CH3:18]N(C)C=O>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([C:18]#[C:16][CH3:17])[C:3]=1[CH:4]=[O:5] |^1:25,44|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CC=C1)F
Name
Quantity
4.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.69 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
180 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 4 hours after which TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
propyne gas bubbled through until the volume
TEMPERATURE
Type
TEMPERATURE
Details
had increased by approx 10 ml
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured onto water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 ml)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with water (3×400 ml), saturated NaCl (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a 1 inch plug of silica
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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